

3,5-Dimethoxyphenethylamine receptor binding affinity speculation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethoxyphenethylamine

Cat. No.: B1580640

[Get Quote](#)

An In-Depth Technical Guide to the Speculative Receptor Binding Affinity of **3,5-Dimethoxyphenethylamine**

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

Abstract

This technical guide provides a comprehensive analysis and speculative framework for understanding the receptor binding affinity of **3,5-Dimethoxyphenethylamine** (3,5-DMPEA). As a structural analog of mescaline and the parent compound of the "scaline" series of psychedelic phenethylamines, 3,5-DMPEA presents a compelling subject for pharmacological investigation.^{[1][2]} This document synthesizes existing structure-activity relationship (SAR) data from related compounds to prioritize likely receptor targets. It further provides detailed, field-proven protocols for both in-silico molecular docking and in-vitro radioligand binding assays, enabling researchers to empirically validate the presented hypotheses. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and G-protein coupled receptor (GPCR) pharmacology.

Introduction and Structural Context

3,5-Dimethoxyphenethylamine (3,5-DMPEA) is a naturally occurring phenethylamine alkaloid found in the cactus *Pelecyphora aselliformis*.^[2] It is a close structural analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).^{[1][3]} The key structural difference is

the absence of a methoxy group at the 4-position of the phenyl ring. This seemingly minor modification has significant implications for its pharmacological profile. 3,5-DMPEA serves as the foundational scaffold for a class of synthetic derivatives known as "scalines," where various alkoxy substitutions at the 4-position modulate potency and receptor affinity.[1][4][5][6]

The vast body of research on substituted phenethylamines indicates that the primary molecular targets for this class are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype (5-HT_{2a}, 5-HT_{2e}, and 5-HT_{2c}).[3][7] Agonism at the 5-HT_{2a} receptor is considered the principal mechanism for the psychedelic effects of these compounds.[4][5][6][8] Therefore, a logical starting point for speculating on the binding affinity of 3,5-DMPEA is to prioritize these serotonergic targets.

Hypothesized Receptor Targets and Structure-Activity Relationship (SAR) Insights

Based on the pharmacology of structurally related phenethylamines, we can prioritize a panel of receptors for investigation.

- Primary Targets:
 - 5-HT_{2a} Receptor: This is the most likely primary target. Studies on a wide range of 4-substituted-**3,5-dimethoxyphenethylamines** (scalines) and related amphetamines consistently show interaction with this receptor, with binding affinities (K_i) ranging from the high nanomolar to the micromolar range.[3][9][10] Generally, increasing the size of the 4-alkoxy substituent tends to increase binding affinity at 5-HT_{2a} receptors.[3][9][10]
 - 5-HT_{2c} Receptor: This receptor subtype also shows significant affinity for scalines and is often bound with a comparable, though sometimes slightly lower, affinity than the 5-HT_{2a} receptor.[3][9][10]
- Secondary Targets:
 - 5-HT_{1a} Receptor: Binding at this receptor is generally weaker for this class of compounds compared to the 5-HT₂ subtypes.[3][9][10]

- Trace Amine-Associated Receptor 1 (TAAR1): As an endogenous receptor for phenethylamine-type compounds, TAAR1 is a plausible, albeit likely weaker, target.[\[3\]](#)[\[10\]](#)
- Dopamine D₂ Receptor: While some phenethylamines interact with dopaminergic systems, potent affinity for the D₂ receptor is not characteristic of this specific substitution pattern.[\[3\]](#)[\[10\]](#)

Speculation on Affinity: Given that 3,5-DMPEA lacks the 4-methoxy group of mescaline and the larger 4-alkoxy groups of more potent scalines like allylescaline or proscaline, it is reasonable to speculate that its binding affinity for the 5-HT_{2a} receptor will be modest.[\[4\]](#)[\[6\]](#) We hypothesize a K_i value in the low to mid-micromolar (e.g., 1,000–10,000 nM) range. This would be significantly weaker than highly potent N-benzyl phenethylamines but within the spectrum of less substituted derivatives.[\[11\]](#)

In-Silico Affinity Speculation: A Molecular Docking Workflow

Molecular docking provides a powerful predictive tool to visualize the interaction between a ligand (3,5-DMPEA) and a receptor (e.g., 5-HT_{2a}) and to estimate the binding energy, which correlates with affinity.

Causality Behind the Computational Approach

The rationale for using molecular docking is to generate a testable, three-dimensional hypothesis of how 3,5-DMPEA fits into the receptor's binding pocket. Key interactions, such as the salt bridge formed between the protonated amine of the ligand and the highly conserved aspartate residue (D3.32) in transmembrane helix 3 of aminergic GPCRs, are critical for binding.[\[12\]](#) Docking allows us to assess the geometric feasibility of this and other interactions (e.g., hydrophobic interactions, hydrogen bonds) and compare the predicted binding pose and score to known agonists and antagonists.

Detailed Protocol for Molecular Docking

This protocol outlines a standard workflow using widely available software.

Objective: To predict the binding pose and affinity of 3,5-DMPEA at the human 5-HT_{2a} receptor.

Materials:

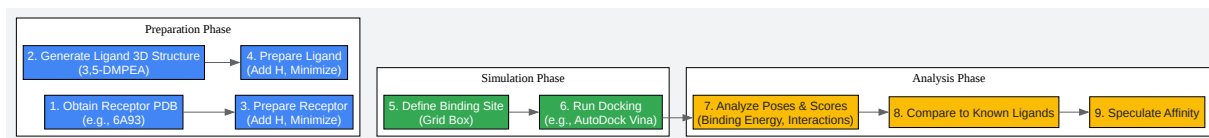
- A high-resolution crystal structure of the human 5-HT_{2a} receptor (e.g., PDB ID: 6A93).
- Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE).
- A 3D structure of 3,5-DMPEA (can be generated from SMILES string and energy-minimized).

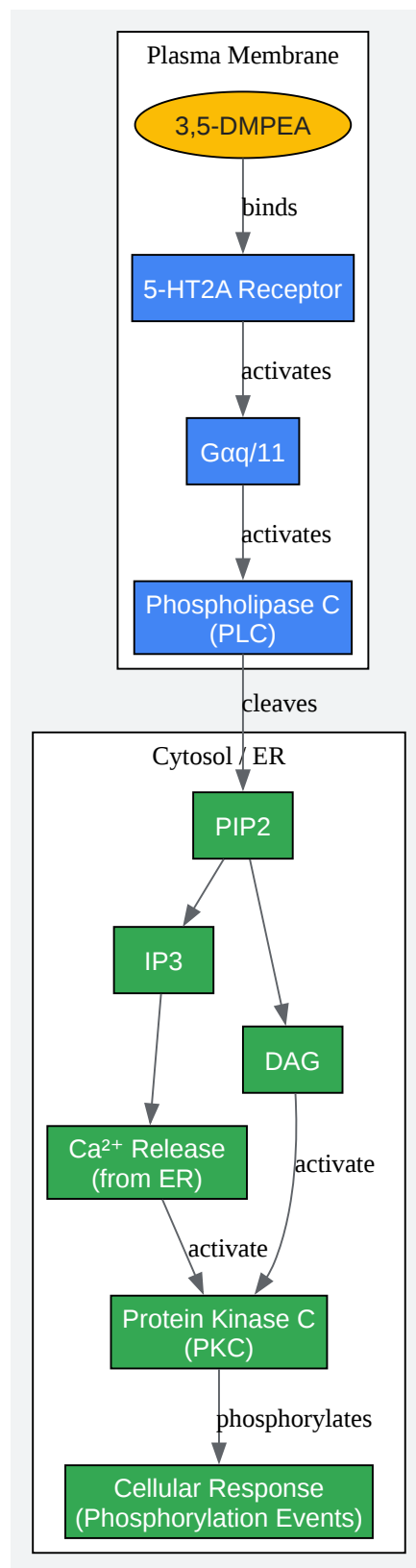
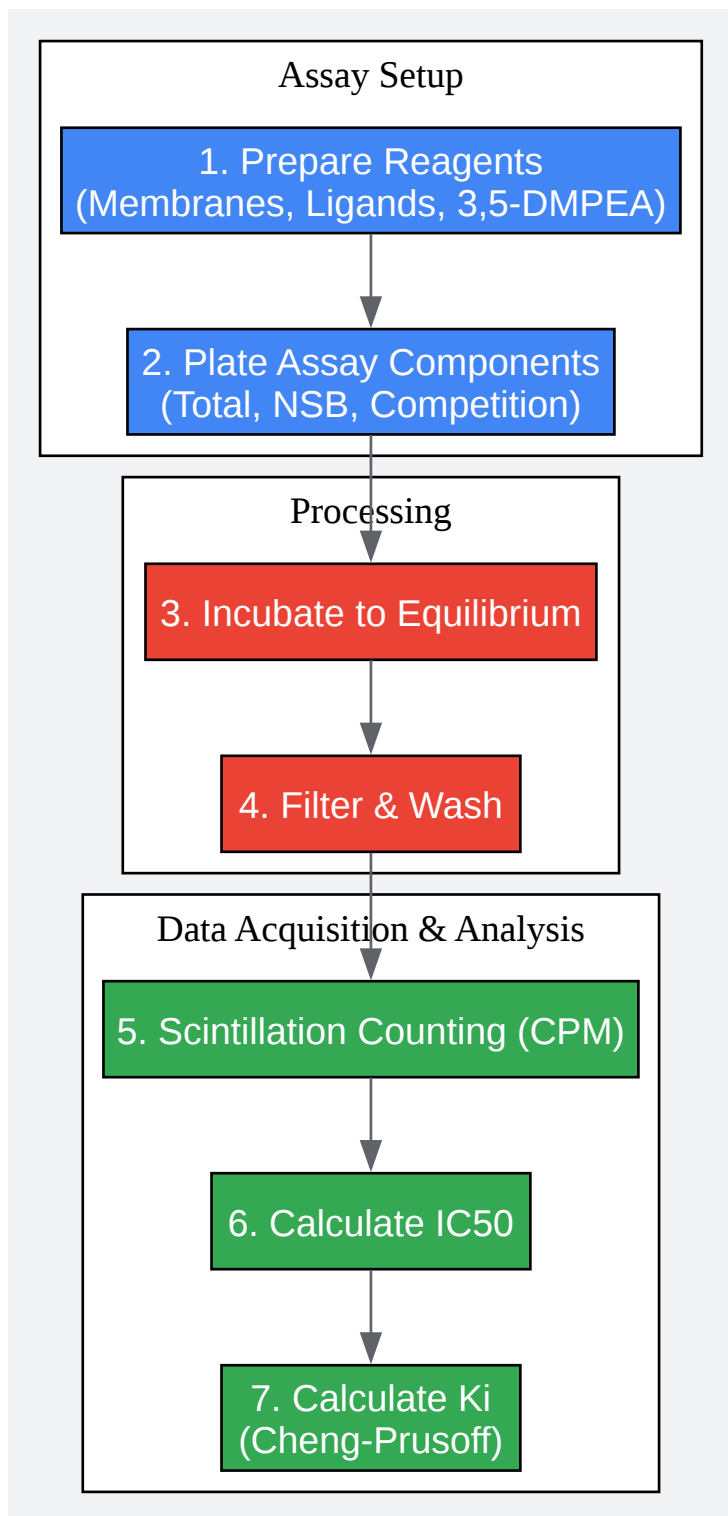
Step-by-Step Methodology:

- Receptor Preparation:
 - Load the 5-HT_{2a} receptor crystal structure into the modeling software.
 - Remove water molecules and any co-crystallized ligands or non-essential ions.
 - Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., 7.4).
 - Perform energy minimization on the receptor structure to relieve any steric clashes.
- Ligand Preparation:
 - Generate a 3D structure of 3,5-DMPEA.
 - Assign partial charges and add hydrogens.
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - Define rotatable bonds to allow for conformational flexibility during docking.
- Binding Site Definition:
 - Identify the orthosteric binding pocket. This can be done based on the position of the co-crystallized ligand in the template structure or by identifying key conserved residues like D155 (D3.32).^[12]
 - Define a grid box (a 3D cube) that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely.

- Docking Simulation:
 - Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of 3,5-DMPEA within the defined grid box.
 - The program will score each pose based on a scoring function that estimates the free energy of binding. Lower scores typically indicate more favorable binding.
- Analysis of Results:
 - Examine the top-ranked poses. The most favorable pose should exhibit the canonical salt bridge between the ligand's amine and D155.
 - Analyze other key interactions: Look for hydrophobic interactions between the phenyl ring and aromatic residues like W336 and F340, which are known to be important for phenethylamine binding.[\[11\]](#)[\[12\]](#)
 - Compare the predicted binding energy score of 3,5-DMPEA to the scores of known 5-HT_{2a} agonists (e.g., serotonin, LSD) and related phenethylamines docked using the same protocol. This relative comparison is more reliable than the absolute value of the score.

Visualization of the Docking Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scaline - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylescaline - Wikipedia [en.wikipedia.org]
- 5. Methallylescaline - Wikipedia [en.wikipedia.org]
- 6. Proscaline - Wikipedia [en.wikipedia.org]
- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proscaline [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [edoc.unibas.ch]
- 11. Molecular interaction of serotonin 5-HT_{2A} receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3,5-Dimethoxyphenethylamine receptor binding affinity speculation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580640#3-5-dimethoxyphenethylamine-receptor-binding-affinity-speculation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com